(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, commonly referred to as LY379268, is a potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3). [] These receptors are primarily located presynaptically and function to inhibit the release of glutamate, an excitatory neurotransmitter. [] LY379268 is a synthetic compound developed by Eli Lilly and Company and has been extensively utilized in preclinical research to investigate the role of mGluR2/3 in various neurological and psychiatric conditions. [] Its ability to modulate glutamatergic transmission makes it a potential therapeutic candidate for conditions such as schizophrenia, anxiety disorders, addiction, epilepsy, and neurodegenerative diseases. []
Related Compounds
Compound Description: LY354740 (1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-bicaroxylate monohydrate) is a potent and selective agonist of metabotropic glutamate 2/3 (mGlu2/3) receptors [, ]. It is structurally related to LY379268 and exhibits similar pharmacological effects, including attenuation of PCP-induced behaviors in animal models [].
Relevance: LY354740 and LY379268 are both potent and selective mGlu2/3 receptor agonists, frequently studied together in the context of potential treatments for schizophrenia and other neuropsychiatric disorders [, , , ]. These compounds share structural similarities and exhibit comparable pharmacological profiles, making them valuable tools for investigating the therapeutic potential of mGlu2/3 receptor activation. Notably, both compounds have shown efficacy in attenuating PCP-induced behaviors in animal models, suggesting potential antipsychotic effects [].
LY341495
Compound Description: LY341495 [2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl) propanoic acid] is a selective antagonist of mGlu2/3 receptors [, , , , , ]. It is often used in conjunction with LY379268 to investigate the role of mGlu2/3 receptors in various biological processes and to confirm the specificity of LY379268's actions.
Relevance: LY341495 serves as a valuable tool for understanding the selectivity and mechanism of action of LY379268 [, , , , , ]. By blocking the effects of LY379268, it allows researchers to determine whether observed effects are specifically mediated by mGlu2/3 receptors. This antagonist is crucial for validating the therapeutic potential of targeting these receptors for the treatment of conditions like schizophrenia, drug addiction, and neurodegenerative diseases.
Compound Description: Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that induces psychotomimetic effects in humans, mimicking some symptoms of schizophrenia [, , , , , ]. Animal studies frequently use PCP to model schizophrenia and explore potential therapeutic interventions for this disorder.
Relevance: LY379268 has been shown to attenuate various PCP-induced behaviors in animal models [, , , , , ]. This finding suggests that activation of mGlu2/3 receptors might have antipsychotic effects. The interaction between LY379268 and PCP highlights the potential involvement of glutamatergic pathways, specifically mGlu2/3 receptors, in mediating the behavioral abnormalities observed in schizophrenia.
Clozapine
Compound Description: Clozapine is an atypical antipsychotic drug used to treat schizophrenia, particularly in cases where typical antipsychotics have been ineffective [, , , ]. It has a complex pharmacological profile, interacting with multiple neurotransmitter systems, including dopamine, serotonin, and glutamate receptors.
Relevance: LY379268's pharmacological effects are often compared to those of clozapine, particularly in the context of PCP-induced behaviors [, , , ]. Both compounds have demonstrated efficacy in attenuating PCP-induced hyperactivity and other behavioral abnormalities in animal models, suggesting that they might share a common mechanism of action. This comparison highlights the potential of LY379268 as a novel antipsychotic agent with a potentially more favorable side-effect profile compared to typical antipsychotics.
d-Amphetamine (AMP)
Compound Description: d-Amphetamine (AMP) is a psychostimulant drug that increases dopamine and norepinephrine levels in the brain []. It is often used in animal models to study addiction and other dopamine-related disorders.
Relevance: In contrast to its effects on PCP-induced behaviors, LY379268 shows minimal effects on AMP-evoked motor activities []. This difference in pharmacological profile suggests that LY379268 acts through a distinct mechanism that selectively targets PCP-related behavioral abnormalities, potentially through its actions on mGlu2/3 receptors. This selective action of LY379268 further supports its potential as a therapeutic agent for schizophrenia with reduced liability for motor side effects commonly associated with typical antipsychotics.
Compound Description: N-Acetylaspartylglutamate (NAAG) is an endogenous neuropeptide that acts as an agonist at mGlu3 receptors [, ]. It is involved in various physiological processes, including neurotransmission and neuroprotection.
Relevance: Like LY379268, NAAG, by activating mGlu3 receptors, demonstrates neuroprotective effects against hypoxia-ischemic injury in neonatal rat brains [, ]. While both compounds target mGlu receptors, NAAG exhibits a preference for mGlu3 over mGlu2, unlike LY379268, which acts on both subtypes with high affinity. Comparing their effects helps dissect the individual contributions of mGlu2 and mGlu3 in neuroprotection and highlights the therapeutic potential of targeting specific mGlu receptor subtypes.
(S)-3,4-DCPG
Compound Description: (S)-3,4-DCPG is a selective agonist of mGluR8, another subtype within the group II mGlu receptors []. It is involved in modulating synaptic transmission and plasticity.
Compound Description: Ketamine is a non-competitive NMDA receptor antagonist, similar to PCP, which can induce psychotomimetic effects and exacerbate schizophrenia symptoms [, ].
Relevance: Like PCP, ketamine increases gamma oscillations in the neocortex, a finding associated with schizophrenia [, ]. Unlike clozapine and haloperidol, LY379268 can attenuate this ketamine-induced rise in gamma power. This result strengthens the argument for LY379268's potential as an antipsychotic drug, particularly for addressing the gamma oscillation abnormalities associated with schizophrenia.
Haloperidol
Compound Description: Haloperidol is a typical antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist [, , , ]. It is commonly used to treat schizophrenia and other psychotic disorders.
Relevance: The effects of LY379268 are often compared to those of haloperidol, a typical antipsychotic, to assess its potential as a novel antipsychotic agent [, , , ]. LY379268 exhibits a more selective pharmacological profile, primarily targeting mGlu2/3 receptors, while haloperidol primarily blocks dopamine D2 receptors. Comparing their effects helps elucidate the distinct mechanisms underlying the actions of typical and atypical antipsychotics and highlights the potential advantages of targeting mGlu2/3 receptors in treating schizophrenia.
MNI137
Compound Description: MNI137 is a negative allosteric modulator (NAM) of mGlu3 receptors []. NAMs bind to an allosteric site on the receptor, distinct from the orthosteric agonist binding site, and negatively modulate the receptor's activity.
Relevance: MNI137 is used to investigate the specific contribution of mGlu3 receptors to the effects of LY379268 []. By selectively inhibiting mGlu3 receptor activity, MNI137 helps differentiate the roles of mGlu2 and mGlu3 in various physiological processes. This pharmacological tool is essential for understanding the complex interplay between mGlu receptor subtypes and their contributions to the therapeutic potential of mGlu2/3 receptor agonists.
Methionine
Compound Description: Methionine is an essential amino acid and a precursor for S-adenosyl methionine (SAM), a crucial methyl donor in various biological processes, including DNA methylation [].
Relevance: Methionine administration is used to induce hypermethylation, serving as a model for exploring the epigenetic effects of LY379268 []. LY379268 can reverse the increased DNA methylation caused by methionine, demonstrating its potential to modulate epigenetic modifications associated with schizophrenia.
Valproate
Compound Description: Valproate is a mood stabilizer and anticonvulsant drug with known epigenetic effects, including the inhibition of histone deacetylases [].
Relevance: Like LY379268, valproate demonstrates epigenetic effects, particularly in promoting DNA demethylation []. This similarity suggests that modulating epigenetic mechanisms might contribute to the therapeutic benefits of both drugs. Comparing their mechanisms can provide valuable insights into potential therapeutic targets and strategies for treating schizophrenia and other neuropsychiatric disorders.
Compound Description: DOI is a potent agonist of 5-HT2A/C receptors, primarily known for its hallucinogenic effects []. It is frequently used in research to study the role of 5-HT2A receptors in various neuropsychiatric conditions, including schizophrenia.
Relevance: DOI-induced impulsive behavior, a hallmark of various neuropsychiatric disorders, is antagonized by co-administration of LY379268 []. This finding highlights the potential for therapeutic interventions targeting mGlu2/3 receptors to alleviate impulsive behavior associated with conditions like schizophrenia, addiction, and obsessive-compulsive disorder. It also reveals a potential interplay between glutamatergic and serotonergic systems in regulating impulsivity.
Source and Classification
LY 379268 was developed by Eli Lilly and Company and is classified as a metabotropic glutamate receptor agonist. It primarily targets group II metabotropic glutamate receptors, which play crucial roles in modulating neurotransmission and are implicated in several neuropsychiatric conditions. The compound's selective action is highlighted by its effective binding affinities, with EC50 values of approximately 2.69 nM for mGlu2 and 4.48 nM for mGlu3, demonstrating over 80-fold selectivity against group I and III receptors.
Synthesis Analysis
The synthesis of LY 379268 has been described in the literature as a multi-step process involving specific chemical reactions to construct its bicyclic structure. The compound was custom synthesized by ANAWA (Wangen, Switzerland) as outlined in Monn et al. (1999). The synthesis typically involves the following steps:
Starting Materials: The synthesis begins with appropriate precursors that contain the bicyclic framework.
Formation of Bicyclic Structure: Key reactions involve cyclization processes that generate the bicyclic core, followed by functionalization to introduce carboxylate groups.
Purification: The final product undergoes purification techniques such as crystallization or chromatography to achieve high purity levels (≥99%).
Characterization: Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of LY 379268.
Molecular Structure Analysis
The molecular structure of LY 379268 can be represented as follows:
Chemical Structure: The compound features a bicyclo[3.1.0] hexane core with two carboxylate functional groups, contributing to its agonistic activity at metabotropic glutamate receptors.
Stereochemistry: LY 379268 has multiple stereocenters, which are crucial for its biological activity. The specific configuration at these centers influences receptor binding and activation.
This structural complexity underpins its selective interaction with the mGlu2/3 receptors, facilitating its role in neuroprotection and modulation of neurotransmitter release.
Chemical Reactions Analysis
LY 379268 participates in various chemical reactions within biological systems, primarily through its interaction with metabotropic glutamate receptors:
Receptor Activation: Upon binding to mGlu2/3 receptors, LY 379268 activates intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity.
Neuroprotective Mechanisms: The compound has been shown to protect neurons from excitotoxic damage, particularly under conditions of ischemia or neuroinflammation.
Influence on Neurotransmitter Systems: LY 379268 can alter the release of various neurotransmitters, including dopamine and serotonin, thereby influencing behaviors related to addiction and mood disorders.
Mechanism of Action
The mechanism of action of LY 379268 involves several key processes:
Agonistic Activity: As an agonist at group II metabotropic glutamate receptors, LY 379268 enhances receptor activation leading to downstream signaling events that inhibit excessive neurotransmitter release.
Regulation of AMPA Receptors: Research indicates that LY 379268 affects the trafficking and surface expression of AMPA receptor subunits (GluA1 and GluA2), which are critical for synaptic transmission and plasticity.
Inhibition of Drug-Seeking Behavior: Studies have demonstrated that LY 379268 reduces motivation for substances like methamphetamine by modulating reward pathways in the brain.
Physical and Chemical Properties Analysis
The physical and chemical properties of LY 379268 include:
Solubility: Highly soluble in water (up to 20 mM), which facilitates its administration in biological studies.
Stability: Stable under standard laboratory conditions but should be stored at +4°C to maintain integrity.
Purity: Typically ≥99% purity as determined by high-performance liquid chromatography (HPLC).
Melting Point: Specific melting point data may vary based on synthesis conditions but should be consistent with similar compounds.
Applications
LY 379268 has several notable applications in scientific research:
Neuroscience Research: It is primarily used to investigate the role of metabotropic glutamate receptors in synaptic transmission and neuroprotection.
Addiction Studies: The compound has been explored as a potential therapeutic agent for treating addiction disorders due to its ability to modulate drug-seeking behavior.
Psychiatric Disorders: Given its effects on neurotransmitter systems, LY 379268 is being studied for its potential benefits in treating schizophrenia and other mood disorders.
LY 379268: Mechanisms of Action at Metabotropic Glutamate Receptors
mGlu2/3 Receptor Agonism and Selectivity Profiling
LY379268 is a conformationally constrained glutamate analog acting as a highly selective orthosteric agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3). Its selectivity profile has been rigorously characterized across glutamate receptor subtypes:
Potency at Human Receptors: LY379268 exhibits sub-nanomolar to low-nanomolar affinity, with EC₅₀ values of 2.69 nM at hmGlu2 and 4.48 nM at hmGlu3 receptors [9]. This balanced activity ensures simultaneous activation of both receptor subtypes in experimental settings.
Selectivity over Other mGlu Groups: The compound demonstrates >80-fold selectivity for mGlu2/3 receptors over group I (mGlu1/5) and group III (mGlu4/6/7/8) receptors [9][6]. This specificity is critical for isolating mGlu2/3-mediated effects in complex neurobiological systems.
Species Conservation: Agonist efficacy is conserved across rodent and human receptors, supporting translational validity of preclinical findings [1][3].
Table 1: Selectivity Profile of LY379268 at Metabotropic Glutamate Receptors
Receptor Subtype
Classification
LY379268 EC₅₀ (nM)
Selectivity Ratio
mGlu2
Group II
2.69
Reference
mGlu3
Group II
4.48
Reference
mGlu1
Group I
>10,000
>3,700-fold
mGlu5
Group I
>10,000
>3,700-fold
mGlu4
Group III
>10,000
>3,700-fold
mGlu7
Group III
>10,000
>3,700-fold
Presynaptic Autoreceptor Modulation of Glutamatergic Transmission
Activation of presynaptic mGlu2/3 receptors by LY379268 serves as a primary mechanism for regulating excitatory neurotransmission:
Glutamate Release Inhibition: By coupling to Gᵢ/o proteins, LY379268 suppresses voltage-gated calcium channel activity and inhibits adenylyl cyclase. This reduces presynaptic calcium influx and synaptic vesicle fusion probability, decreasing glutamate release into the synapse [1][8]. In vivo microdialysis confirms LY379268 significantly attenuates stress-induced and depolarization-evoked glutamate efflux in the prefrontal cortex (40-60% reduction) and nucleus accumbens [3][7].
Context-Dependent Neurotransmission Regulation: In nicotine-experienced rats, LY379268 blocks nicotine-induced dopamine increases in the nucleus accumbens shell only when tested in a nicotine-associated context. This demonstrates its ability to modulate neurotransmitter systems indirectly via glutamate autoreceptors in a state-dependent manner [1].
AMPA Receptor Trafficking: Chronic LY379268 treatment (100 nM, 1 hour in vitro; 3 mg/kg in vivo) increases surface expression of GluA1 and GluA2 AMPA receptor subunits in prefrontal cortical neurons by 35-40%. This is accompanied by enhanced amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating functional incorporation into synapses [5].
Transcriptional Regulation: Actinomycin-D pretreatment abolishes LY379268-induced increases in GluA1/2 expression, confirming dependence on gene transcription [5].
Signaling Pathway Integration:
GluA1 Regulation: Depends on extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. LY379268 increases phospho-ERK1/2 levels by 2-fold within 15 minutes, and the ERK inhibitor PD98059 blocks GluA1 surface enhancement [5].
GluA2 Regulation: Involves glycogen synthase kinase-3β (GSK-3β) inhibition. GSK-3β inhibitors mimic LY379268's effects on GluA2, but not GluA1, trafficking [5].
Structural Plasticity: Increased colocalization of GluA1/2 with PSD95 (Pearson’s coefficient Rr >0.8) confirms postsynaptic localization of regulated AMPA receptors [5].
Cross-Talk with Ionotropic Glutamate Receptor Subtypes
LY379268 functionally interacts with ionotropic glutamate receptors through both direct and indirect mechanisms:
NMDA Receptor Hypofunction Rescue: In mice treated with NMDA receptor antagonists (MK-801), LY379268 (3 mg/kg) reverses deficits in auditory evoked potentials and gamma oscillations. This occurs via restoration of excitatory-inhibitory balance in cortical networks without directly binding to NMDA receptors [2].
Modulation of NMDA Receptor Signaling: LY379268 prevents MK-801-induced disruptions in NMDA receptor subunit expression (e.g., GluN1) in the prefrontal cortex through mGlu2/3-dependent activation of intracellular kinases [5].
AMPA Receptor Functional Enhancement: While not a direct AMPA receptor agonist, LY379268 potentiates AMPA-mediated synaptic responses by increasing surface receptor density and clustering at postsynaptic membranes (≈25% increase in mEPSC amplitude) [5].
Neuroprotection against Excitotoxicity: In global ischemia models, LY379268 attenuates CA1 hippocampal neuronal death by reducing presynaptic glutamate release, thereby limiting secondary overactivation of NMDA and AMPA receptors [6][8].
Table 2: LY379268-Mediated Regulation of Ionotropic Glutamate Receptors
ConclusionLY379268 serves as a pharmacologically precise tool for elucidating mGlu2/3 receptor functions. Its actions span presynaptic glutamate release reduction, postsynaptic AMPA receptor trafficking via ERK/GSK-3β pathways, and functional integration with ionotropic receptor signaling. These multi-level mechanisms underpin its therapeutic potential in disorders involving glutamate dysregulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY 290324 is an orally active, potent and selective cysteinyl leukotriene ((LTD4) receptor antagonist. In vitro, LY290324 was a potent and persistent antagonist of the contractile responses to LTD4 and LTE4 with pA2 values of 9.1 +/- 0.2 and 8.9 +/- 0.17 respectively. It is also effective in reducing antigen-induced bronchospasm in immunologically sensitised animals.
LY2922083 is a Potent and Selective GPR40 Agonist for the Treatment of Type 2 Diabetes Mellitus. LY2922083 demonstrated potent, efficacious and durable dose dependent reductions in glucose levels along with significant increases in insulin and GLP-1 secretion during preclinical testing. The G protein-coupled receptor 40 (GPR40) also known as Free Fatty Acid Receptor 1 (FFAR1) is highly expressed in pancreatic, islet beta-cells and responds to endogenous fatty acids resulting in amplification of insulin secretion only in the presence of elevated glucose levels.